molecular formula C14H12F3N3O2 B4083496 N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE

Cat. No.: B4083496
M. Wt: 311.26 g/mol
InChI Key: RRUALNCTYINLIR-UHFFFAOYSA-N
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Description

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE is a complex organic compound characterized by the presence of nitro, trifluoromethyl, and pyridyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE typically involves multi-step organic reactions. One common method includes the nitration of a trifluoromethyl-substituted aromatic compound followed by a coupling reaction with a pyridyl ethylamine derivative. The reaction conditions often require the use of strong acids, bases, and catalysts to facilitate the formation of the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and coupling reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization are common in industrial settings to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE undergoes various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.

    Reduction: The nitro group can be reduced to an amine or hydroxylamine under suitable conditions.

    Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under various conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group typically yields an amine derivative, while substitution reactions can introduce new functional groups onto the aromatic ring.

Scientific Research Applications

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as a biochemical probe or inhibitor in enzymatic studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE involves its interaction with specific molecular targets and pathways. The nitro and pyridyl groups can participate in hydrogen bonding and electrostatic interactions with biological macromolecules, influencing their activity. The trifluoromethyl group enhances the compound’s lipophilicity, facilitating its penetration into biological membranes and increasing its bioavailability.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nitro-4-(trifluoromethyl)phenol
  • 3-chloro-N-[3-chloro-2,6-dinitro-4-(trifluoromethyl)phenyl]-5-(trifluoromethyl)pyridin-2-amine

Uniqueness

N-[2-NITRO-4-(TRIFLUOROMETHYL)PHENYL]-N-[2-(4-PYRIDYL)ETHYL]AMINE is unique due to the combination of its functional groups, which confer distinct chemical reactivity and biological activity. The presence of both nitro and pyridyl groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound in research and industrial applications.

Properties

IUPAC Name

2-nitro-N-(2-pyridin-4-ylethyl)-4-(trifluoromethyl)aniline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12F3N3O2/c15-14(16,17)11-1-2-12(13(9-11)20(21)22)19-8-5-10-3-6-18-7-4-10/h1-4,6-7,9,19H,5,8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RRUALNCTYINLIR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(F)(F)F)[N+](=O)[O-])NCCC2=CC=NC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12F3N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.26 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

1.6 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49669591
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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